molecular formula C8H8O4 B1670194 Dehydroacetic acid CAS No. 520-45-6

Dehydroacetic acid

Cat. No. B1670194
M. Wt: 168.15 g/mol
InChI Key: PGRHXDWITVMQBC-UHFFFAOYSA-N
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Patent
US04912100

Procedure details

To a solution of 65.0 g (0.39 mole) of dehydroacetic acid and 47.0 g (0.42 mole) of thiophene-2-aldehyde in 370 ml of benzene was added dropwise 6.8 g of piperidine with cooling in an ice-water bath. After termination of the dropwise addition, the mixture was stirred at 50° C. for 7 hours. After the reaction, the solvent was concentrated under a reduced pressure. The precipitated crystal was collected by filtration and recrystallized from toluene to obtain 58.5 g (yield: 58%) of 3-(2-thienylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione in the form of a light crystal, m.p. 162°-164° C.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:9][C:7](=[O:8])[CH:6]([C:10]([CH3:12])=[O:11])[C:4](=[O:5])[CH:3]=1.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH:18]=O.N1CCCCC1>C1C=CC=CC=1>[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH:18]=[CH:12][C:10]([CH:6]1[C:4](=[O:5])[CH:3]=[C:2]([CH3:1])[O:9][C:7]1=[O:8])=[O:11]

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
CC1=CC(=O)C(C(=O)O1)C(=O)C
Name
Quantity
47 g
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
Quantity
6.8 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
370 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice-water bath
ADDITION
Type
ADDITION
Details
After termination of the dropwise addition
CUSTOM
Type
CUSTOM
Details
After the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under a reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
S1C(=CC=C1)C=CC(=O)C1C(OC(=CC1=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 58.5 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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